Homovanillic Acid-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

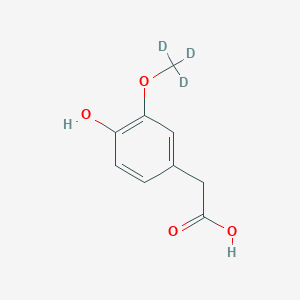

2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZSPFSDQBLIX-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492993 |

Source

|

| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-71-9 |

Source

|

| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Homovanillic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Homovanillic Acid-d3 (HVA-d3). HVA-d3 is the deuterated isotopologue of Homovanillic Acid (HVA), a primary metabolite of the neurotransmitter dopamine (B1211576).[1][2] Due to its chemical similarity to the endogenous analyte and its distinct mass, HVA-d3 is an ideal internal standard for mass spectrometry-based quantification of HVA in biological matrices.[3][4] This guide details a practical synthetic route, outlines its role in dopamine metabolism, and provides relevant analytical data and experimental protocols.

Physicochemical and Isotopic Purity Data

Quantitative data for this compound is summarized in the tables below. The isotopic distribution is representative and may vary between batches. Researchers should consult the Certificate of Analysis from their supplier for lot-specific data.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |

| Alternate Names | 4-Hydroxy-3-(methoxy-d3)benzeneacetic Acid; Vanilacetic Acid-d3 | |

| CAS Number | 74495-71-9 | |

| Molecular Formula | C₉H₇D₃O₄ | |

| Molecular Weight | 185.19 g/mol | |

| Purity | >95% (HPLC) | |

| Storage Temperature | -20°C |

Table 2: Representative Isotopic Purity of this compound

| Isotopologue | Deuterium (B1214612) Atoms (n) | Representative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.5 |

| d2 | 2 | < 1.0 |

| d3 | 3 | > 95.0 |

Role in Dopamine Metabolism

Homovanillic acid is a key downstream metabolite of dopamine, formed through the action of two primary enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). This metabolic pathway is crucial for the inactivation of dopamine and the regulation of dopaminergic signaling. The quantification of HVA is essential in neuroscience research and for diagnosing and monitoring certain diseases.

Dopamine to Homovanillic Acid Metabolic Pathway

Synthesis of this compound

The synthesis of this compound can be achieved through an acid-catalyzed deuterium exchange reaction. This method involves the direct deuteration of unlabeled homovanillic acid.

Synthesis Workflow for this compound

Experimental Protocol: Synthesis

This protocol is based on established principles of acid-catalyzed deuterium exchange.

Materials:

-

Homovanillic acid (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve homovanillic acid (1.0 g) in deuterium oxide (20 mL).

-

Catalyst Addition: Carefully add deuterated sulfuric acid (0.5 mL) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 24-48 hours with vigorous stirring.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine (2 x 20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and rinse the drying agent with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow for this compound

Experimental Protocol: Characterization

1. NMR Spectroscopy

-

¹H NMR Analysis: A proton NMR spectrum is acquired to confirm the positions of deuteration by observing the absence or significant reduction of signals corresponding to the methoxy (B1213986) protons when compared to the spectrum of unlabeled Homovanillic acid.

-

²H NMR Analysis: A deuterium NMR spectrum provides direct evidence of deuterium incorporation at the methoxy group.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum is used to confirm the integrity of the carbon skeleton of the molecule.

2. Mass Spectrometry

-

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a highly sensitive method for determining the isotopic distribution and purity of the labeled compound.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute to an appropriate concentration for analysis.

-

Chromatography: Use a reversed-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the deprotonated molecular ion [M-H]⁻. The expected m/z for the d3 isotopologue is 184.1.

-

Data Analysis: Analyze the mass spectrum to determine the relative abundances of the different isotopologues (d0, d1, d2, d3).

-

3. HPLC Analysis

-

Chemical Purity: High-Performance Liquid Chromatography with UV detection is used to determine the chemical purity of the synthesized this compound.

-

Chromatography: Employ a C18 column with an isocratic or gradient mobile phase (e.g., a mixture of acidified water and methanol (B129727) or acetonitrile).

-

Detection: Monitor the eluent at a wavelength where Homovanillic Acid absorbs, typically around 280 nm.

-

Quantification: The chemical purity is calculated based on the peak area of the main product relative to the total peak area of all components in the chromatogram.

-

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols offer practical guidance for its preparation and quality assessment in a laboratory setting.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated Homovanillic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated homovanillic acid (HVA), a critical tool in neuroscience research, clinical diagnostics, and drug development. This document details its synthesis, analytical methodologies for its use, and a comparative analysis of its physicochemical properties against its non-deuterated counterpart.

Introduction

Homovanillic acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine (B1211576).[1] Its quantification in biological fluids is a key biomarker for assessing dopamine turnover and is crucial in the diagnosis and monitoring of conditions such as neuroblastoma and Parkinson's disease. Deuterated HVA, most commonly Homovanillic acid-d5 (HVA-d5), serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] The incorporation of deuterium (B1214612) atoms imparts a mass shift that allows for its distinction from the endogenous, non-deuterated HVA, while maintaining nearly identical chemical and physical properties.[2] This guide will focus on the chemical properties and applications of deuterated HVA, providing researchers with the necessary information for its effective use.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a slight increase in molecular weight but does not significantly alter the fundamental physicochemical properties of the molecule.[1]

Table 1: Comparative Physicochemical Properties of Homovanillic Acid and Deuterated Homovanillic Acid

| Property | Homovanillic Acid (HVA) | Deuterated Homovanillic Acid (HVA-d5) |

| Molecular Formula | C₉H₁₀O₄ | C₉H₅D₅O₄ |

| Molecular Weight | 182.17 g/mol | 187.20 g/mol |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)acetic acid | 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |

| CAS Number | 306-08-1 | 53587-32-9 |

| Appearance | White to beige crystalline powder | White solid (expected) |

| pKa | ~4.5 (predicted) | Expected to be slightly higher than HVA |

| LogP | 0.4 | Expected to be very similar to HVA |

| Solubility | Soluble in water | Expected to be soluble in water |

Synthesis of Deuterated Homovanillic Acid

The synthesis of deuterated homovanillic acid can be achieved through acid-catalyzed hydrogen-deuterium exchange on the aromatic ring and the alpha-carbon of the carboxylic acid.

Experimental Protocol: Synthesis of Homovanillic Acid-d5

Materials:

-

Homovanillic acid

-

Deuterium oxide (D₂O)

-

Deuterated sulfuric acid (D₂SO₄)

-

Anhydrous methanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve homovanillic acid in deuterium oxide.

-

Acidification: Add a catalytic amount of deuterated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of protons with deuterons at the aromatic and alpha-carbon positions.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture and extract the deuterated homovanillic acid using an organic solvent such as ethyl acetate.

-

Purification: Purify the product using techniques like recrystallization or column chromatography to remove any unreacted starting material and byproducts.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Dopamine Metabolism and the Role of Homovanillic Acid

HVA is the final product of dopamine metabolism, formed through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Figure 1. Metabolic pathway of Dopamine to Homovanillic Acid.

Experimental Protocols for Quantification using Deuterated Homovanillic Acid

Deuterated HVA is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous HVA in biological samples.

Quantification of HVA in Urine by LC-MS/MS

This protocol outlines a common "dilute-and-shoot" method for high-throughput analysis.

Materials and Reagents:

-

Urine sample

-

Homovanillic acid-d5 (internal standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex.

-

Dilute the urine sample with ultrapure water.

-

Spike the diluted sample with a known concentration of Homovanillic acid-d5 internal standard solution.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet any particulates.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

HVA: m/z 181.1 → 137.1

-

HVA-d5: m/z 186.1 → 142.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both HVA and HVA-d5.

-

Construct a calibration curve by plotting the peak area ratio of HVA to HVA-d5 against the concentration of the HVA standards.

-

Calculate the concentration of HVA in the urine samples based on their peak area ratios and the calibration curve.

-

Figure 2. Experimental workflow for urinary HVA analysis using LC-MS/MS.

Quantification of HVA in Urine by GC-MS

This method involves derivatization of the analytes prior to analysis.

Procedure:

-

Sample Preparation:

-

Dilute urine samples to a standardized creatinine (B1669602) concentration.

-

Add a known amount of deuterated HVA internal standard.

-

Acidify the sample with HCl.

-

Extract HVA and its deuterated analog with ethyl acetate.

-

Evaporate the organic extract to dryness.

-

-

Derivatization:

-

Treat the dried residue with a derivatizing agent such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) to form the trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

The GC separates the derivatized analytes.

-

The MS is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized HVA and its deuterated internal standard.

-

-

Data Analysis:

-

The concentration of HVA is determined by comparing the response of the unknown sample to the responses of calibrators.

-

Spectroscopic Data

While specific, publicly available NMR and IR spectra for deuterated homovanillic acid are limited, the expected characteristics can be inferred from the spectra of the non-deuterated compound and the principles of isotopic labeling.

-

¹H NMR: The proton NMR spectrum of deuterated HVA would show a significant reduction or absence of signals corresponding to the positions where hydrogen has been replaced by deuterium (on the aromatic ring and the alpha-carbon). The remaining proton signals (e.g., from the methoxy (B1213986) group and the hydroxyl group) would be present.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to be very similar to that of non-deuterated HVA. The chemical shifts of the carbon atoms directly bonded to deuterium may show a slight upfield shift and the C-D coupling would result in splitting of these signals into multiplets.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. The O-H and C=O stretching frequencies would remain largely unaffected.

-

Mass Spectrometry: The mass spectrum of HVA-d5 shows a molecular ion peak at m/z 187, which is 5 mass units higher than that of non-deuterated HVA (m/z 182). The fragmentation pattern in MS/MS is also shifted by the corresponding number of deuterium atoms in the fragment ions.

Conclusion

Deuterated homovanillic acid is an indispensable tool for the accurate and precise quantification of endogenous HVA in biological matrices. Its chemical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for correcting variations during sample preparation and analysis. This guide has provided a detailed overview of its chemical properties, synthesis, and application in established analytical protocols, offering a valuable resource for researchers and clinicians in the fields of neuroscience, drug development, and clinical diagnostics.

References

The Kinetic Trail: A Technical Guide to Homovanillic Acid-d3 as a Dopamine Metabolite Tracer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Homovanillic Acid-d3 (HVA-d3) as a stable isotope-labeled tracer for the dynamic in vivo assessment of dopamine (B1211576) metabolism. By providing a clear pathway to understanding experimental design, data interpretation, and the underlying biochemical principles, this document serves as a critical resource for professionals investigating dopaminergic systems in neuroscience and drug development.

Introduction: Unraveling Dopamine Dynamics

Dopamine, a critical neurotransmitter, plays a central role in motor control, motivation, reward, and cognitive function.[1][2] Dysregulation of dopaminergic signaling is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][3] Consequently, the ability to accurately measure the rate of dopamine turnover is paramount for understanding disease pathophysiology and for the development of novel therapeutics.

Homovanillic acid (HVA) is the major terminal metabolite of dopamine.[1] Its concentration in biological fluids, such as cerebrospinal fluid (CSF) and plasma, is often used as a static biomarker of dopamine metabolism. However, static measurements provide a limited snapshot of a highly dynamic process. The use of stable isotope-labeled tracers, such as this compound (HVA-d3), offers a powerful approach to kinetically study the synthesis, release, and metabolism of dopamine in vivo. This guide provides a technical overview of the methodologies and data interpretation associated with the use of HVA-d3 as a dopamine metabolite tracer. While much of the literature focuses on the more heavily deuterated HVA-d5 as an internal standard for analytical quantification, the principles and many of the methodologies are directly applicable to HVA-d3 as a tracer.

The Dopamine Metabolic Pathway

The metabolism of dopamine to HVA is a two-step enzymatic process primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Understanding this pathway is fundamental to interpreting data from HVA-d3 tracer studies.

There are two main routes for the formation of HVA from dopamine:

-

Route 1: Dopamine is first metabolized by MAO to 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is then methylated by COMT to form HVA.

-

Route 2: Alternatively, dopamine can be first methylated by COMT to form 3-methoxytyramine (3-MT). 3-MT is then oxidized by MAO to produce HVA.

The relative contribution of each pathway can vary depending on the specific brain region and physiological conditions.

Caption: The enzymatic conversion of dopamine to its major metabolite, Homovanillic Acid (HVA).

Experimental Design for In Vivo Tracer Studies

The successful use of HVA-d3 as a tracer requires careful consideration of the experimental protocol, from administration to sample analysis.

Administration of HVA-d3

The route and dosage of HVA-d3 administration will depend on the specific research question and animal model. Common administration routes include:

-

Intravenous (IV) infusion: Allows for precise control over the tracer concentration in the bloodstream.

-

Intraperitoneal (IP) injection: A common and less invasive method for systemic administration.

The dosage should be sufficient to allow for detection above the natural isotopic background but low enough to avoid perturbing the endogenous dopamine system.

Sample Collection

Biological samples are collected at multiple time points following HVA-d3 administration to track the appearance and disappearance of the tracer and its metabolites.

-

Blood Plasma: Readily accessible for pharmacokinetic analysis of HVA-d3.

-

Cerebrospinal Fluid (CSF): Provides a more direct measure of central nervous system dopamine metabolism.

-

Brain Microdialysis: Allows for the continuous sampling of the extracellular fluid in specific brain regions, offering high temporal and spatial resolution.

Sample Preparation and Analysis

Samples are typically processed to extract the analytes of interest and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of HVA and HVA-d3 in Biological Samples

-

Internal Standard Spiking: A known amount of a different deuterated HVA variant (e.g., HVA-d5) is added to the sample to serve as an internal standard for accurate quantification.

-

Protein Precipitation/Extraction: Proteins are removed from the sample, typically by the addition of a solvent like acetonitrile. The supernatant containing the analytes is then collected.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where HVA and its deuterated analogs are separated from other sample components on a reversed-phase column.

-

Mass Spectrometric Detection: The separated compounds are ionized (commonly using electrospray ionization in negative mode) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous HVA and HVA-d3.

Caption: A generalized workflow for in vivo tracer studies using HVA-d3.

Quantitative Data and Interpretation

The primary output of an HVA-d3 tracer study is the time-course concentration data of both the tracer and the endogenous metabolite. This data can be used to calculate key kinetic parameters of dopamine metabolism.

Dopamine Turnover Rate

Dopamine turnover can be estimated by analyzing the rate of disappearance of endogenous HVA and the rate of appearance of HVA derived from the tracer. The turnover rate is a measure of the synthesis and degradation of dopamine over time.

Table 1: Representative Dopamine Metabolite Turnover Rates in Rat Brain

| Brain Region | Metabolite | Turnover Rate (nmol/g/h) |

| Corpus Striatum | DOPAC | 23.3 |

| Corpus Striatum | HVA | 11.2 |

| Mesolimbic Structures | DOPAC | 22.6 |

| Mesolimbic Structures | HVA | 6.7 |

Source: Adapted from Westerink & Korf (1976). Note: These values were determined using pharmacological methods, but they provide a useful reference for what to expect in tracer studies.

HVA/Dopamine Ratios

The ratio of HVA to dopamine concentrations can provide an index of dopamine turnover. Tracer studies can refine this by allowing for the calculation of the fractional turnover rate of the HVA pool.

Table 2: Dopamine and HVA Concentrations and Ratios in Human Brain Regions

| Brain Region | Dopamine (ng/mg) | HVA (ng/mg) | HVA/DA Ratio |

| Nucleus Accumbens | 2.49 | 7.44 | 3.64 |

| Caudate | 2.39 | 3.61 | 1.80 |

| Putamen | 3.00 | 6.54 | 2.53 |

Source: Adapted from Bird et al. (1979).

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and dynamic window into the complexities of dopamine metabolism. By enabling the in vivo measurement of dopamine turnover rates and other kinetic parameters, this technique offers invaluable insights for researchers in neuroscience and drug development. The detailed methodologies and data interpretation frameworks presented in this guide are intended to facilitate the design and execution of robust and informative tracer studies, ultimately advancing our understanding of the dopaminergic system in health and disease.

References

Isotopic Labeling with Deuterium in Metabolic Studies: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium-based isotopic labeling for the study of metabolic dynamics. Deuterium (B1214612) (²H or D), as a stable, non-radioactive isotope of hydrogen, offers a powerful and safe tool for tracing the flux of metabolites through intricate biochemical networks in vitro and in vivo. Its application spans the measurement of macromolecule turnover, the elucidation of pathway activities, and the assessment of therapeutic interventions on metabolic processes.

Core Principles of Deuterium Labeling

Stable isotope tracing with deuterium hinges on the introduction of deuterium-enriched substrates into a biological system and the subsequent detection of their incorporation into downstream metabolites. The primary sources of deuterium for these studies are deuterated water (D₂O) and specifically labeled substrates, such as deuterated glucose.

Deuterated Water (D₂O) Labeling: When D₂O is introduced, it rapidly equilibrates with the total body water pool.[1][2] Through various enzymatic reactions, particularly transaminations, the deuterium from body water is incorporated into the carbon-hydrogen bonds of non-essential amino acids and other metabolic precursors.[1][3] These labeled precursors are then utilized for the synthesis of new proteins, lipids, and nucleic acids.[4] This makes D₂O an excellent tracer for measuring the synthesis rates of a wide range of biomolecules over extended periods.

Deuterated Substrate Labeling: The use of substrates like deuterated glucose allows for the tracing of specific metabolic pathways. For instance, [6,6-²H₂]-glucose can be used to follow the fate of glucose carbons through glycolysis and the tricarboxylic acid (TCA) cycle. The pattern of deuterium incorporation into downstream metabolites provides a quantitative measure of the flux through these pathways.

Advantages of Deuterium Labeling:

-

Safety: As a non-radioactive isotope, deuterium is safe for use in human studies.

-

Ease of Administration: D₂O can be administered orally, simplifying long-term studies in free-living organisms.

-

Cost-Effectiveness: D₂O is generally less expensive than other stable isotope tracers.

-

Versatility: A single D₂O administration can be used to label multiple classes of biomolecules simultaneously.

Limitations of Deuterium Labeling:

-

Label Loss: Deuterium atoms can be lost through exchange with unlabeled hydrogen from water during certain enzymatic reactions.

-

Kinetic Isotope Effect: The greater mass of deuterium compared to hydrogen can sometimes lead to slower reaction rates, although this effect is often minimal.

-

Positional Information: While powerful, determining the exact position of deuterium incorporation can be challenging and may require advanced analytical techniques like NMR.

Analytical Techniques

The primary methods for detecting and quantifying deuterium incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): GC-MS and LC-MS/MS are widely used to measure the mass shift in metabolites due to deuterium incorporation. This allows for the calculation of the fractional synthesis rate (FSR) of proteins and other macromolecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide positional information about deuterium labeling within a molecule, offering a more detailed view of metabolic pathways. Deuterium Metabolic Imaging (DMI) is an emerging NMR-based technique that allows for the in vivo spatial mapping of deuterated substrate metabolism.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from metabolic studies using deuterium labeling.

Table 1: Fractional Synthesis Rates (FSR) of Myofibrillar Proteins in Human Muscle

| Leg Status | FSR at 0-2 Days (%/day) | FSR at 0-4 Days (%/day) | FSR at 0-8 Days (%/day) |

| Rested | 1.45 ± 0.10 | 1.47 ± 0.06 | 1.35 ± 0.07 |

| Exercised | 1.97 ± 0.13 | 1.96 ± 0.15 | 1.79 ± 0.12 |

| Data adapted from a study investigating the effect of exercise on muscle protein synthesis using D₂O labeling. |

Table 2: Fractional Synthesis Rates (FSR) of Individual Proteins in Rat Plantaris Muscle

| Protein | Abbreviation | FSR (%/day) |

| Beta-enolase | ENOB | 1.7 |

| Creatine kinase M-type | KCRM | 2.09 |

| Data adapted from a study measuring protein-specific turnover rates in rat skeletal muscle using D₂O. |

Table 3: Contribution of Gluconeogenesis to Glucose Production

| Condition | Average Deuterium Enrichment Method (%) | C-5 HMT Method (%) |

| Adult Volunteer (post-D₂O ingestion) | 48.3 ± 0.5 | 46.9 ± 5.4 |

| Infant (TPN) | 13.3 ± 0.3 | 13.7 ± 0.8 |

| Adult Volunteer (66-hour fast) | 83.7 ± 2.3 | 84.2 ± 5.0 |

| Data adapted from a study comparing methods for measuring gluconeogenesis using D₂O. |

Table 4: Plasma Protein Fractional Synthesis Rates in Mice After a Meal

| Treatment Group | Fractional Synthesis Rate (%) |

| Control (water) | 17.5 |

| Low Protein | 29.6 |

| Medium Protein | 37.5 |

| High Protein | 43.9 |

| Data adapted from a study measuring the effect of a protein meal on plasma protein synthesis using D₂O. |

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

Protocol 1: In Vivo D₂O Labeling for Measuring Muscle Protein Synthesis in Humans

Objective: To determine the fractional synthesis rate of muscle proteins over several days.

Materials:

-

Deuterium oxide (D₂O, 70 atom%)

-

Saliva or blood collection tubes

-

Biopsy needles

-

Liquid nitrogen

-

Homogenization buffer

-

Reagents for protein hydrolysis (e.g., 6N HCl)

-

GC-pyrolysis-IRMS or GC-MS for analysis

Procedure:

-

Baseline Sample Collection: Collect a baseline saliva or blood sample and a muscle biopsy from the participant.

-

D₂O Administration: The participant consumes a bolus of D₂O (e.g., 150 ml of 70 atom%).

-

Body Water Enrichment Monitoring: Collect saliva or blood samples daily to monitor the decay of body water enrichment.

-

Subsequent Biopsies: Collect additional muscle biopsies at predetermined time points (e.g., 2, 4, and 8 days post-D₂O administration).

-

Sample Processing:

-

Immediately freeze muscle biopsies in liquid nitrogen.

-

Homogenize muscle tissue and separate protein fractions (e.g., myofibrillar, sarcoplasmic) by centrifugation.

-

Hydrolyze protein pellets in 6N HCl at 110°C for 24 hours.

-

Isolate amino acids (typically alanine) from the hydrolysate.

-

-

Mass Spectrometry Analysis:

-

Determine the deuterium enrichment of body water from saliva or plasma samples.

-

Measure the deuterium enrichment of protein-bound alanine (B10760859) from the muscle biopsies using GC-pyrolysis-IRMS or GC-MS.

-

-

Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the precursor-product principle, incorporating the measured enrichment of body water (precursor) and protein-bound alanine (product) over time.

Protocol 2: In Vitro Deuterated Glucose Labeling for Metabolic Flux Analysis

Objective: To trace the metabolic fate of glucose through central carbon metabolism in cultured cells.

Materials:

-

Cell culture medium (glucose-free)

-

Deuterated glucose (e.g., [6,6-²H₂]-glucose)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cold quenching/extraction solution (e.g., 80% methanol (B129727) at -80°C)

-

Cell scraper

-

GC-MS or LC-MS/MS for analysis

Procedure:

-

Cell Culture: Culture cells to the desired confluency (e.g., 70-80%) in standard medium.

-

Prepare Labeling Medium: Prepare culture medium containing the desired concentration of deuterated glucose (e.g., 10 mM) and dFBS.

-

Initiate Labeling:

-

Aspirate the standard culture medium.

-

Wash cells once with pre-warmed PBS.

-

Add the pre-warmed deuterated glucose-containing medium.

-

-

Time-Course Sampling: At various time points, rapidly quench metabolism and extract metabolites.

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium.

-

Immediately add the -80°C quenching/extraction solution.

-

Scrape the cells into the solution and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

-

-

Mass Spectrometry Analysis: Analyze the metabolite extracts by GC-MS or LC-MS/MS to determine the mass isotopologue distribution of key metabolites (e.g., lactate, citrate, glutamate).

-

Metabolic Flux Analysis (MFA): Use the measured mass isotopologue distributions to calculate the relative or absolute fluxes through metabolic pathways using specialized software.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in deuterium labeling studies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Homovanillic Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of Homovanillic Acid (HVA) and the role of its deuterated analogue, Homovanillic Acid-d3 (HVA-d3), in quantitative analysis. Homovanillic acid is a primary metabolite of the neurotransmitter dopamine (B1211576), and its levels are a key biomarker for assessing dopamine turnover and for the diagnosis and monitoring of several neurological and oncological conditions.[1] This guide details the enzymatic conversion of dopamine to HVA, presents quantitative data from analytical validations, outlines experimental protocols for HVA quantification, and provides visualizations of the relevant biological and experimental pathways.

The Metabolic Pathway of Dopamine to Homovanillic Acid

Homovanillic acid is the end product of dopamine metabolism, a process primarily carried out by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT), along with Aldehyde Dehydrogenase (ALDH).[2][3] The metabolic conversion of dopamine to HVA can proceed through two primary routes:

-

Pathway 1: Dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by ALDH. Finally, COMT methylates DOPAC to form Homovanillic Acid.[2]

-

Pathway 2: Alternatively, COMT can first methylate dopamine to produce 3-methoxytyramine (3-MT). Subsequently, MAO and ALDH act on 3-MT to produce HVA.[2]

It is important to note that this compound, being a stable isotope-labeled version of HVA, is not naturally occurring and does not have a metabolic pathway in the same sense as its endogenous counterpart. Instead, its chemical and physical properties are nearly identical to HVA, making it an ideal internal standard for accurate quantification in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) atoms—in the case of HVA-d3, three deuterium atoms replacing hydrogen atoms on the methoxy (B1213986) group—provide a mass shift that allows it to be distinguished from the endogenous HVA by a mass spectrometer.

Quantitative Data Presentation

The following tables summarize quantitative data from various LC-MS/MS method validation studies for the analysis of HVA in human urine and serum, utilizing a deuterated internal standard such as HVA-d3 or HVA-d5.

Table 1: Linearity of HVA Quantification

| Linearity Range | Correlation Coefficient (r²) | Matrix |

| 4.61 - 830 µmol/L | >0.99 | Urine |

| 0.5 - 100 mg/L | >0.99 | Urine |

| 2 - 1000 ng/mL | >0.99 | Serum |

| 0.52 - 16.7 mg/L | Not Specified | Urine |

| 0.4 - 100 µM | >0.999 | Urine |

Data compiled from multiple sources.

Table 2: Precision of HVA Quantification

| Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Matrix |

| Low | <20% | <20% | Serum |

| High | <10% | <10% | Serum |

| 1.8 - 22.7 mg/L | 0.3% - 11.4% | 0.3% - 11.4% | Urine |

| Low and High | 2.5% - 3.7% | 3.6% - 3.9% | Urine |

CV = Coefficient of Variation. Data compiled from multiple sources.

Table 3: Accuracy and Recovery of HVA Quantification

| Spiked Concentration | Accuracy (Bias %) | Recovery (%) | Matrix |

| Not Specified | -9.1% to 11.3% | Not Specified | Urine |

| 1.25 mg/L | Not Specified | 94.7% - 105% | Urine |

| 5.0 mg/L | Not Specified | 92.0% - 102% | Urine |

| 10 mg/L | Not Specified | 96.0% - 104% | Urine |

| Not Specified | Not Specified | >90% | Urine |

Data compiled from multiple sources.

Table 4: Mass Spectrometry Parameters for HVA and HVA-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| HVA | 181 | 137 |

| HVA-d3 | 184 | 140 |

Representative transitions in negative ion mode. These values may require optimization for different instruments.

Experimental Protocols

The following is a representative protocol for the quantification of HVA in human urine using LC-MS/MS with HVA-d3 as an internal standard. This protocol is based on common "dilute-and-shoot" methods, which are favored for their simplicity and high throughput.

Materials and Reagents

-

Homovanillic Acid (HVA) certified reference standard

-

This compound (HVA-d3) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples, calibrators, and quality control samples

Standard and Internal Standard Preparation

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

HVA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-d3 in methanol.

-

Working Standard Solutions: Serially dilute the HVA stock solution with a mixture of water and methanol to prepare a series of calibration standards covering the expected physiological range of HVA in urine.

-

Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the HVA-d3 stock solution with methanol/water (50:50, v/v).

Sample Preparation

-

Thaw urine samples, calibrators, and quality controls to room temperature and vortex to ensure homogeneity.

-

For a 10x dilution, mix 40 µL of the urine sample with 360 µL of ultrapure water.

-

Add 10 µL of the internal standard working solution to the diluted sample.

-

Vortex the mixture thoroughly.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient starts at a low percentage of Mobile Phase B, increases linearly to separate the analytes, and then returns to the initial conditions for re-equilibration.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for HVA and HVA-d3 as listed in Table 4.

-

Optimization: Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

Data Analysis

-

Quantify HVA by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Dopamine to Homovanillic Acid

References

physical and chemical properties of Homovanillic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic Acid-d3 (HVA-d3) is the deuterated analog of Homovanillic Acid (HVA), the primary metabolite of the neurotransmitter dopamine.[1][2][3] Its structural similarity to endogenous HVA, combined with a distinct mass shift due to the deuterium (B1214612) labeling, makes it an invaluable tool in analytical and research settings.[1] Primarily, it serves as a highly effective internal standard for the accurate quantification of HVA in various biological matrices, such as urine, plasma, and cerebrospinal fluid, using mass spectrometry-based methods.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and relevant biological pathways.

Core Physical and Chemical Properties

The introduction of three deuterium atoms in place of hydrogen atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. However, the fundamental physicochemical properties remain largely analogous.

| Property | Value | Source(s) |

| Chemical Name | 4-Hydroxy-3-(methoxy-d3)benzeneacetic Acid | |

| Synonyms | Vanilacetic Acid-d3, HVA-d3 | |

| CAS Number | 74495-71-9 | |

| Molecular Formula | C₉H₇D₃O₄ | |

| Molecular Weight | 185.19 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 135-137°C | |

| Boiling Point | No Data Available | |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | |

| Storage Temperature | -20°C | |

| Purity | Typically >95% (HPLC) |

Biological Significance: The Dopamine Metabolic Pathway

Homovanillic Acid is the terminal metabolite of dopamine, a critical neurotransmitter. The metabolic conversion is a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Understanding this pathway is crucial for interpreting the biological significance of HVA measurements in clinical and research applications, such as in the study of neuroblastoma and other neurological disorders.

Experimental Protocols

The unique properties of this compound make it an ideal internal standard for quantitative analysis. Below are detailed methodologies for its use and characterization.

Quantification of Homovanillic Acid in Human Urine by LC-MS/MS

This protocol outlines a standard procedure for the quantification of HVA in urine using HVA-d3 as an internal standard.

1. Sample Preparation:

-

Internal Standard Spiking: A known concentration of this compound solution is added to an aliquot of the urine sample. This is a critical step for accurate quantification.

-

Dilution: The spiked urine sample is then diluted with a suitable buffer or mobile phase.

-

Filtration/Centrifugation: The diluted sample is filtered through a 0.22 µm filter or centrifuged to remove any particulate matter that could interfere with the LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The prepared sample is injected into an LC system. A reversed-phase C18 column is typically used to separate HVA and HVA-d3 from other components in the urine matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometry (MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both HVA and HVA-d3 are monitored.

-

HVA Transition (example): m/z 181 -> 137

-

HVA-d3 Transition (example): m/z 184 -> 140

-

3. Data Analysis:

-

The peak areas for the selected MRM transitions of both HVA and HVA-d3 are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of HVA to the peak area of HVA-d3 against the corresponding concentrations of HVA standards.

-

The concentration of HVA in the unknown urine sample is then calculated from the calibration curve using the measured peak area ratio of HVA to HVA-d3.

References

The Role of Homovanillic Acid-d3 in Advancing Neuroblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, is characterized by the overproduction of catecholamines. The measurement of catecholamine metabolites, primarily Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), in urine is a cornerstone of neuroblastoma diagnosis, prognosis, and therapeutic monitoring. To ensure the accuracy and reliability of these critical measurements, stable isotope-labeled internal standards are indispensable. This technical guide provides an in-depth overview of the application of Homovanillic Acid-d3 (HVA-d3) in neuroblastoma research, focusing on its use in gold-standard analytical methods, its clinical significance, and the underlying metabolic pathways.

The Critical Role of HVA-d3 as an Internal Standard

In quantitative analysis, particularly using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for correcting variations during sample preparation and analysis. HVA-d3, a deuterated form of HVA, serves as an ideal internal standard because it is chemically identical to the endogenous HVA but has a different molecular weight due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (HVA) and the internal standard (HVA-d3).

The use of deuterated internal standards like HVA-d3 compensates for potential analyte loss during extraction, derivatization, and injection, as well as for variations in instrument response.[1][2][3][4] This ensures high precision and accuracy in the quantification of HVA levels, which is crucial for clinical decision-making in neuroblastoma.

Quantitative Analysis of HVA in Neuroblastoma

The accurate measurement of HVA is vital for the diagnosis and follow-up of neuroblastoma patients.[5] Various analytical methods have been developed and validated for this purpose, with LC-MS/MS and GC-MS being the most widely used due to their high sensitivity and specificity.

Method Validation and Performance

The validation of analytical methods is critical to ensure reliable results. Key validation parameters for HVA quantification methods are summarized in the table below.

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method |

| Lower Limit of Quantification (LLOQ) | 0.50 µmol/L | 2.20 µmol/L | Not Specified |

| Limit of Detection (LOD) | 0.25 µmol/L | Not Specified | 4.0 pg |

| Intra-assay Coefficient of Variation (CV) | ≤3.88% | 7-8% | Not Specified |

| Inter-assay Coefficient of Variation (CV) | ≤3.88% | 3-7% | Not Specified |

| Recovery | 86-100% | Not Specified | Not Specified |

| Calibration Range | Not Specified | 4.61–830 µmol/L | 5 to 100 ng/µg creatinine (B1669602) |

Clinical Significance of HVA Levels

Elevated levels of HVA in urine are a hallmark of neuroblastoma. The concentration of HVA, often expressed relative to creatinine to account for variations in urine dilution, is a key diagnostic marker. Furthermore, the ratio of HVA to VMA has been shown to have prognostic value.

| Finding | Significance in Neuroblastoma | Reference |

| Elevated Urinary HVA | Diagnostic marker | |

| HVA/VMA Ratio <1 or >2 | Associated with poorer survival rates | |

| HVA/VMA Ratio 1-2 | Associated with a higher 60-month survival rate (80.0%) | |

| Elevated Plasma HVA | Observed in 88% of all neuroblastoma patients |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in a research setting. Below are representative protocols for the analysis of HVA in urine using HVA-d3 as an internal standard.

Sample Preparation for GC-MS Analysis

This protocol outlines a common procedure for preparing urine samples for HVA quantification by GC-MS.

-

Sample Dilution: Urine samples are diluted to a standardized creatinine concentration (e.g., 2 mg/dL) to normalize the measurements.

-

Spiking with Internal Standard: A known amount of HVA-d3 is added to the diluted urine sample.

-

Acidification: The sample is acidified, typically with hydrochloric acid (HCl).

-

Solvent Extraction: HVA and HVA-d3 are extracted from the acidified urine using an organic solvent such as ethyl acetate.

-

Drying: The organic extract is dried, often under a stream of nitrogen.

-

Derivatization: The dried extract is derivatized to make the analytes more volatile and suitable for GC-MS analysis. A common derivatizing agent is a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. This process creates trimethylsilyl (B98337) derivatives of HVA and VMA.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and quantification.

"Dilute-and-Shoot" Method for LC-MS/MS Analysis

Modern LC-MS/MS methods often employ a simplified "dilute-and-shoot" approach, which minimizes sample preparation time.

-

Sample Dilution: A small volume of urine is diluted with a solution containing the deuterated internal standards, including HVA-d3.

-

Injection: The diluted sample is directly injected into the LC-MS/MS system.

-

LC Separation: The analytes are separated on a liquid chromatography column.

-

MS/MS Detection: The mass spectrometer detects and quantifies HVA and HVA-d3 based on their specific mass-to-charge ratios and fragmentation patterns.

Catecholamine Metabolism in Neuroblastoma

Understanding the metabolic pathway of catecholamines is essential for interpreting the clinical significance of HVA levels. Neuroblastomas are characterized by the dysregulated production of catecholamines, leading to the accumulation of their metabolites. The following diagram illustrates the conversion of dopamine (B1211576) to HVA.

Caption: Metabolic Pathway of Dopamine to Homovanillic Acid.

This pathway shows that dopamine is metabolized to HVA through two primary routes involving the enzymes Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). In neuroblastoma, the increased production of dopamine leads to a corresponding increase in the excretion of HVA.

Experimental Workflow for HVA Quantification

The overall workflow for the quantification of urinary HVA in a clinical or research setting is depicted in the following diagram.

References

- 1. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroblastoma screening: labeling of HVA and VMA for stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Significance of Deuterated Homovanillic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homovanillic acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine (B1211576), and its concentration in biological fluids is a critical biomarker for assessing dopamine turnover.[1][2][3] The quantification of HVA is essential for diagnosing and monitoring neuroblastoma, pheochromocytoma, and other neural crest tumors, as well as for research in psychiatry and neuroscience.[1] The introduction of deuterium-labeled HVA has revolutionized the analytical accuracy and reliability of these measurements. This technical guide explores the multifaceted biological significance of using deuterated HVA, focusing on its primary role as an internal standard in mass spectrometry and the underlying principles of the kinetic isotope effect that inform modern drug development.

The Foundational Role of Homovanillic Acid (HVA)

HVA is produced from dopamine through a sequence of enzymatic reactions involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Its levels in cerebrospinal fluid, plasma, and urine directly reflect the metabolic activity of dopaminergic systems in the brain and periphery. Consequently, accurate measurement of HVA is paramount for both clinical diagnostics and fundamental neuroscience research.

Dopamine Metabolic Pathway

The conversion of dopamine to HVA proceeds via two primary routes, both culminating in the same final product. This metabolic process is crucial for the inactivation and clearance of dopamine.

Significance of Deuteration: A Tale of Two Applications

The substitution of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D), is known as deuteration. This subtle modification does not significantly alter a molecule's chemical properties but introduces profound advantages in analytical and pharmaceutical sciences.

Application 1: The Gold Standard for Quantification

The most significant application of deuterated HVA (e.g., HVA-d₅) is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: An ideal internal standard co-elutes with the analyte of interest and experiences identical losses during sample preparation and ionization suppression/enhancement effects in the mass spectrometer. Deuterated HVA is chemically almost identical to endogenous HVA, ensuring it behaves similarly throughout the analytical process. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. By adding a known quantity of deuterated HVA to each sample, the ratio of the endogenous HVA signal to the deuterated HVA signal can be used to calculate the precise concentration of endogenous HVA, correcting for any experimental variability.

Application 2: The Deuterium Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-limiting step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).

While deuterated HVA itself is not typically used as a therapeutic to exploit the KIE, the principle is a cornerstone of modern drug development. By selectively deuterating metabolically vulnerable positions on a drug molecule, developers can:

-

Slow Metabolic Breakdown: Reduce the rate of metabolism by enzymes like cytochrome P450s.

-

Improve Pharmacokinetics: Increase the drug's half-life and exposure, potentially allowing for lower or less frequent dosing.

-

Reduce Toxic Metabolites: Alter metabolic pathways to decrease the formation of harmful byproducts.

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this strategy, offering an improved pharmacokinetic profile over its non-deuterated counterpart.

Data Presentation: Physicochemical Properties

The primary physical difference between HVA and its deuterated analogs is the molecular weight, which is the basis for its utility in mass spectrometry.

| Compound | Chemical Formula | Molar Mass (g·mol⁻¹) | Mass Difference (vs. HVA) |

| Homovanillic Acid (HVA) | C₉H₁₀O₄ | 182.17 | - |

| Homovanillic acid-d₂ | C₉H₈D₂O₄ | 184.18 | +2.01 |

| Homovanillic acid-d₅ | C₉H₅D₅O₄ | 187.20 | +5.03 |

| Table 1: Comparison of the molar masses of HVA and common deuterated analogs. |

Experimental Protocols

Protocol: Quantification of HVA in Urine using LC-MS/MS

This protocol provides a general framework for the analysis of HVA in urine samples.

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

To a 100 µL aliquot of urine, add 10 µL of a known concentration of deuterated HVA (e.g., HVA-d₅) solution to serve as the internal standard.

-

Add 500 µL of acidified ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

HVA: Q1: 181.1 m/z -> Q3: 137.1 m/z

-

HVA-d₅: Q1: 186.1 m/z -> Q3: 142.1 m/z

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the HVA and HVA-d₅ MRM transitions.

-

Calculate the peak area ratio (HVA / HVA-d₅).

-

Construct a calibration curve using standards of known HVA concentrations and determine the concentration of HVA in the unknown samples by interpolation.

-

Protocol: Synthesis of Deuterated HVA via H-D Exchange

Deuterated HVA can be synthesized using various methods, including base-catalyzed hydrogen-deuterium exchange.

-

Materials:

-

Homovanillic Acid.

-

Deuterated Methanol (MeOD) as the deuterium source.

-

A base catalyst, such as sodium deuteroxide (NaOD) or triethylamine (B128534) (TEA).

-

Anhydrous solvent (e.g., tert-Butyl methyl ether).

-

-

Procedure:

-

Dissolve HVA in the anhydrous solvent.

-

Add the base catalyst followed by deuterated methanol.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a set duration (e.g., 3-24 hours) to allow for the exchange of acidic protons with deuterium.

-

Monitor the reaction progress by taking small aliquots and analyzing via ESI-MS to observe the mass shift corresponding to the degree of deuteration.

-

Upon completion, neutralize the reaction with a deuterated acid (e.g., DCl in D₂O).

-

Purify the resulting deuterated HVA using techniques such as column chromatography or recrystallization.

-

Confirm the final product's identity, purity, and degree of deuteration using NMR and high-resolution mass spectrometry.

-

Conclusion

The biological significance of using deuterated homovanillic acid is primarily rooted in its role as a powerful analytical tool. As a stable isotope-labeled internal standard, it is indispensable for the accurate and precise quantification of endogenous HVA, providing crucial data for the diagnosis of diseases and the advancement of neuroscience. Furthermore, the principles underlying the stability of the C-D bond in deuterated molecules, exemplified by the kinetic isotope effect, have paved the way for innovative strategies in drug design. These strategies aim to enhance the metabolic stability and pharmacokinetic profiles of therapeutics, ultimately leading to safer and more effective medicines. For researchers and drug development professionals, understanding the applications of deuterated compounds like HVA is essential for leveraging cutting-edge techniques in both bioanalysis and pharmaceutical innovation.

References

Homovanillic Acid-d3: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Homovanillic Acid-d3 (HVA-d3) and its critical role as a stable isotope-labeled internal standard in the quantitative analysis of Homovanillic Acid (HVA). HVA, a major metabolite of the neurotransmitter dopamine (B1211576), is a crucial biomarker for assessing dopamine turnover and diagnosing certain diseases, such as neuroblastoma. The use of HVA-d3 in mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for achieving accurate and precise quantification in complex biological matrices.[1]

Physicochemical Properties

Stable isotope-labeled internal standards are vital in quantitative bioanalysis as they share nearly identical physicochemical properties with the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation and matrix effects.[1] HVA-d3 is the deuterium-labeled version of HVA.[2] The key physicochemical properties of unlabeled HVA and its deuterated analog are summarized below.

| Property | Homovanillic Acid (HVA) | This compound (HVA-d3) |

| Molecular Formula | C₉H₁₀O₄[3] | C₉H₇D₃O₄ |

| Monoisotopic Mass (Da) | 182.0579 | 185.0768 (calculated) |

| Molecular Weight ( g/mol ) | 182.17 | 185.19 |

| Mass Shift (vs. HVA) | N/A | +3 Da |

| Typical Isotopic Purity | N/A | >98% |

| CAS Number | 306-08-1 | 74495-71-9 |

Role in Dopamine Metabolism

HVA is the primary end-product of dopamine metabolism. This metabolic process involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Understanding this pathway is essential for interpreting HVA levels in clinical and research settings.

The metabolic conversion of dopamine to HVA can occur via two primary routes:

-

Dopamine is first metabolized by MAO and aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is then O-methylated by COMT to form HVA.

-

Alternatively, dopamine can be O-methylated by COMT to 3-methoxytyramine (3-MT), which is then deaminated by MAO and ALDH to produce HVA.

Quantitative Analysis using HVA-d3 and LC-MS/MS

The use of a stable isotope-labeled internal standard like HVA-d3 is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision in LC-MS/MS assays.

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of HVA using a deuterated internal standard.

Table 1: Linearity of HVA Quantification

| Linearity Range | Correlation Coefficient (r²) | Matrix |

| 2 - 1000 ng/mL | >0.99 | Serum |

| 0.5 - 100 mg/L | >0.99 | Urine |

| 0.2 - 100 µg/mL | Not Specified | Urine |

| 0.52 - 16.7 mg/L | Not Specified | Urine |

| 0.4 - 100 µM | >0.999 | Urine |

Table 2: Precision of HVA Quantification

| Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Matrix |

| Low | <20% | <20% | Serum |

| High | <10% | <10% | Serum |

| 1.8 - 22.7 mg/L | 0.3% - 11.4% | 0.3% - 11.4% | Urine |

| Low and High | 2.5% - 3.7% | 3.6% - 3.9% | Urine |

| Not Specified | <15% | <15% | Urine |

| Not Specified | <6% | <6% | Urine |

Table 3: Accuracy and Recovery of HVA Quantification

| Spiked Concentration | Accuracy (Bias %) | Recovery (%) | Matrix |

| Not Specified | -9.1% to 11.3% | Not Specified | Urine |

| 1.25 mg/L | Not Specified | 94.7% - 105% | Urine |

| 5.0 mg/L | Not Specified | 92.0% - 102% | Urine |

| 10 mg/L | Not Specified | 96.0% - 104% | Urine |

| Not Specified | Not Specified | >90% | Urine |

A generalized workflow for the quantification of HVA in biological samples using HVA-d3 as an internal standard is presented below.

Detailed Methodologies:

-

Sample Preparation: "Dilute-and-Shoot"

-

Thaw urine samples, calibrators, and controls to room temperature and vortex to ensure homogeneity.

-

For a 10x dilution, mix 40 µL of the urine sample with 360 µL of water.

-

Add 10 µL of the HVA-d3 internal standard working solution to the diluted sample.

-

Vortex the mixture thoroughly before injection into the LC-MS/MS system.

-

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by deionized water.

-

Equilibrate the cartridge with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Load the urine sample, previously spiked with HVA-d3, onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute HVA and HVA-d3 with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid like formic acid to aid ionization.

-

Flow Rate: Typically around 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both HVA and HVA-d3. For example, for HVA, a transition of m/z 181 to m/z 137 might be used. The corresponding transition for HVA-d3 would be monitored at m/z 184 to m/z 140.

-

Synthesis of this compound

While commercially available, an understanding of the synthesis of HVA-d3 is valuable. A common method involves the direct deuteration of unlabeled homovanillic acid. This can be achieved through an acid-catalyzed exchange reaction using deuterium (B1214612) oxide (D₂O) and a deuterated acid such as deuterated sulfuric acid (D₂SO₄). This process typically replaces the hydrogen atoms on the aromatic ring and alpha to the carboxyl group with deuterium.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of HVA. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the accuracy, precision, and reliability required for demanding applications in clinical diagnostics and neuroscience research. The methodologies outlined in this guide offer a robust framework for the successful implementation of HVA quantification in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Homovanillic Acid-d3 LC-MS/MS Method Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and implementation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Homovanillic Acid (HVA), utilizing its deuterated stable isotope, Homovanillic Acid-d3 (HVA-d3), as an internal standard. This method is crucial for applications in clinical diagnostics, particularly for monitoring neuroblastoma, and in neuroscience research for assessing dopamine (B1211576) turnover.

Introduction

Homovanillic acid is the primary metabolite of the neurotransmitter dopamine.[1][2] Its accurate quantification in biological matrices such as urine and plasma is essential for diagnosing and monitoring various pathological conditions.[3][4] The use of a stable isotope-labeled internal standard like HVA-d3 is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[1] This application note details protocols for sample preparation, LC-MS/MS analysis, and data processing.

Metabolic Pathway of Dopamine to Homovanillic Acid

The metabolic conversion of dopamine to HVA involves a two-step enzymatic process. Initially, Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH) convert dopamine to 3,4-Dihydroxyphenylacetic acid (DOPAC). Subsequently, Catechol-O-Methyltransferase (COMT) methylates DOPAC to produce Homovanillic Acid. Alternatively, COMT can first convert dopamine to 3-Methoxytyramine, which is then acted upon by MAO and ALDH to form HVA.

Metabolic conversion of Dopamine to Homovanillic Acid.

Experimental Protocols

A robust and reliable LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For urine, a simple "dilute-and-shoot" method is often sufficient. For more complex matrices like plasma or for methods requiring lower detection limits, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary.

Protocol 1: Dilute-and-Shoot for Urine Samples

-

Thaw frozen urine samples at room temperature and vortex for 15 seconds.

-

Prepare a working internal standard solution of HVA-d3 in a methanol (B129727)/water (50:50 v/v) mixture containing 0.1% formic acid. The concentration should be optimized based on the expected endogenous HVA levels.

-

In a microcentrifuge tube, add 450 µL of the internal standard working solution to 50 µL of the urine sample.

-

Vortex the mixture for 10 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

-

Thaw and vortex the biological sample (e.g., plasma, urine).

-

Spike the sample with a known amount of HVA-d3 internal standard.

-

Condition a mixed-mode or reversed-phase SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Equilibrate the cartridge with 2 mL of an appropriate buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 column.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Gradient | A typical gradient runs from 5% to 95% Mobile Phase B over 3-7 minutes |

Table 1: Typical Liquid Chromatography Parameters

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. Electrospray ionization (ESI) in negative ion mode is commonly used for HVA analysis.

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 325 °C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Gas | 50 psi |

Table 2: Typical Mass Spectrometry Parameters

MRM Transitions

The selection of precursor and product ions is critical for the specificity of the method. These transitions should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Homovanillic Acid (HVA) | 181.1 | 137.1 | 10-15 |

| This compound (HVA-d3) | 184.1 | 140.1 | 10-15 |